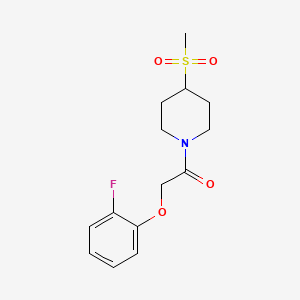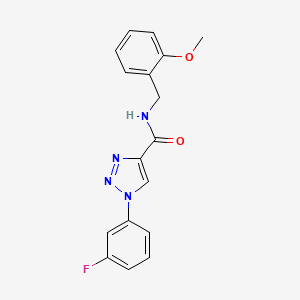
2-Fluoro-2-(3-methylbutyl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is known for its unique properties and structural complexity, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorination: Introduction of the fluoro group using reagents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Alkylation: Addition of the 3-methylbutyl group through alkylation reactions using alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production methods for 2-Fluoro-2-(3-methylbutyl)propanedioic acid are not well-documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(3-methylbutyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the fluoro group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Replacement of the fluoro group with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 2-(3-methylbutyl)propanedioic acid.
Substitution: Formation of substituted propanedioic acids with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(3-methylbutyl)propanedioic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoromalonic acid: Similar structure but lacks the 3-methylbutyl group.
2-(3-Methylbutyl)malonic acid: Similar structure but lacks the fluoro group.
2-Fluoro-2-methylpropanedioic acid: Similar structure but has a methyl group instead of the 3-methylbutyl group.
Uniqueness
2-Fluoro-2-(3-methylbutyl)propanedioic acid is unique due to the presence of both the fluoro and 3-methylbutyl groups, which confer distinct chemical and physical properties. These unique features make it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-fluoro-2-(3-methylbutyl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO4/c1-5(2)3-4-8(9,6(10)11)7(12)13/h5H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBHLYHUZYAUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)O)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-yl}urea](/img/structure/B2900596.png)


![tert-butyl3-{[4-(aminomethyl)-1,3-dimethyl-1H-pyrazol-5-yl]amino}azetidine-1-carboxylate](/img/structure/B2900599.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900603.png)

![{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B2900605.png)



![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2900611.png)
![5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2900612.png)
![(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2900613.png)

